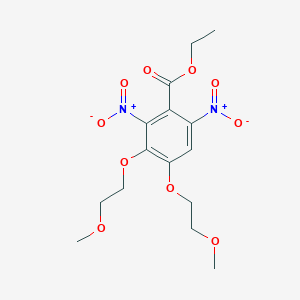
Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate is a complex organic compound with the molecular formula C15H22O6 It is known for its unique chemical structure, which includes two methoxyethoxy groups and two nitro groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate typically involves multiple steps. One common method starts with the nitration of ethyl benzoate to introduce the nitro groups. This is followed by the introduction of methoxyethoxy groups through etherification reactions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and refluxing to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and etherification processes. These methods would be optimized for efficiency and yield, using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures would be crucial due to the handling of reactive chemicals and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation could lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate involves its interaction with molecular targets and pathways within a given system. The nitro groups can participate in redox reactions, while the methoxyethoxy groups may influence the compound’s solubility and reactivity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-bis(2-methoxyethoxy)benzoate: Lacks the nitro groups, making it less reactive in redox reactions.
Ethyl 2,6-dinitrobenzoate: Lacks the methoxyethoxy groups, affecting its solubility and reactivity.
Methyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its physical properties and reactivity.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific reactivity and solubility properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C15H20N2O10 |
|---|---|
Molecular Weight |
388.33 g/mol |
IUPAC Name |
ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate |
InChI |
InChI=1S/C15H20N2O10/c1-4-25-15(18)12-10(16(19)20)9-11(26-7-5-23-2)14(13(12)17(21)22)27-8-6-24-3/h9H,4-8H2,1-3H3 |
InChI Key |
FFAQOUZJYNKLAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1[N+](=O)[O-])OCCOC)OCCOC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















